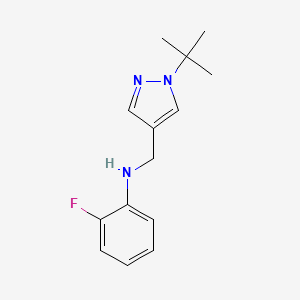![molecular formula C11H14N2O3S B14897068 n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with appropriately substituted benzene rings and generate the O–C2 or the C2–C3 bonds in the vital ring-closing step . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods for n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzofuran compounds.
Scientific Research Applications
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide has several scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide include other benzofuran derivatives such as benzothiophene and other substituted benzofurans .
Uniqueness
This compound is unique due to its specific structure and the presence of the sulfamide group
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-[1-[methyl(sulfamoyl)amino]ethyl]-1-benzofuran |
InChI |
InChI=1S/C11H14N2O3S/c1-8(13(2)17(12,14)15)11-7-9-5-3-4-6-10(9)16-11/h3-8H,1-2H3,(H2,12,14,15) |
InChI Key |
HUSLITYLPPPSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)




![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)

![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)




